2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Overview
Description
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2F3NO and its molecular weight is 276.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemistry Applications : It has been used in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole. This process is notable for its potential in green chemistry, reducing waste generation and improving atom economy (Gilbile, Bhavani, & Vyas, 2017).
Synthesis of Pyridine Analogs : Research has demonstrated its use in generating pyridine o-quinodimethane analogs, particularly through Diels-Alder reactions (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Intermediate in Trifloxysulfuron Synthesis : This chemical serves as a key intermediate in the synthesis of trifloxysulfuron, a herbicide, with a notable yield of up to 48.7% (Hang-dong, 2010).
Carcinogenicity Studies : It has shown significant carcinogenicity in animal models, suggesting higher dosage tolerance without accelerated mortality or other toxic effects (1979).
Optimization of Synthetic Conditions : Studies have optimized the synthesis conditions for derivatives of this compound, achieving high yields and confirming structures via spectroscopic methods (Xu Jun, 2011).
Microwave-Assisted Synthesis : Microwave irradiation techniques have been employed for synthesizing drug intermediates from this compound, yielding high efficiency in reactions (Sailu, Ramakrishna, Komaraiah, & Reddy, 2008).
Antibacterial Activity : Certain derivatives have shown promising antibacterial activity against various bacterial strains (Reddy & Prasad, 2021).
Anticancer Potential : Some synthesized aminopyrimidines derived from this compound have shown anticancer activity against leukemia cells (Pandya, Dholaria, & Kapadiya, 2020).
Cognitive Enhancement and Anxiolytic Activity : Derivatives have been explored for their potential in cognitive enhancement and anxiolytic activity, making them candidates for treating cognitive disorders (Lin et al., 1997).
Large Scale Synthesis and Crystal Structures : Studies have also focused on large-scale synthesis and determining the crystal structures of related compounds (Singh, Lesher, & Pennock, 1990; Ma, Chen, Fan, Jia, & Zhang, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an intermediate for lansoprazole , which is a gastric proton pump inhibitor . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. By inhibiting these pumps, Lansoprazole reduces the amount of gastric acid produced, which can help to relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD).
Action Environment
It is worth noting that the compound should be stored at a temperature between 2-8°c , indicating that temperature can affect its stability.
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13;/h2-3H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZBQUWICURDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584470 | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127337-60-4 | |
Record name | Pyridine, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127337-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127337604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75QFD5BT69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the synthesis of Dexlansoprazole?
A1: this compound serves as a crucial intermediate in the synthesis of Dexlansoprazole, a chiral proton pump inhibitor. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, forming 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylthio}benzimidazole. This intermediate then undergoes vanadium-catalyzed asymmetrical oxidation with cumene hydroperoxide to yield Dexlansoprazole [, ].
Q2: Why is the detection and quantification of this compound in Lansoprazole important?
A2: this compound (PyCl) is considered a potential genotoxic impurity in Lansoprazole. Genotoxic impurities can potentially interact with DNA and may lead to mutations, raising concerns about carcinogenicity []. Therefore, strict control and monitoring of PyCl levels in Lansoprazole are critical to ensure drug safety and regulatory compliance.
Q3: What analytical method is employed to quantify this compound in Lansoprazole?
A3: A highly sensitive and robust method utilizing liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has been developed and validated for the quantification of this compound (PyCl) in Lansoprazole []. This method allows for precise and accurate measurement of PyCl levels, even at trace amounts, enabling effective quality control during drug manufacturing.
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